molecular formula C₁₇H₁₈D₃NO₅ B1159809 p-Hydroxycocaine-D3

p-Hydroxycocaine-D3

Cat. No.: B1159809
M. Wt: 322.37
Attention: For research use only. Not for human or veterinary use.
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Description

p-Hydroxycocaine-D3 is a deuterium-labeled analog of p-hydroxycocaine, a metabolite of cocaine. The incorporation of three deuterium atoms (D3) at specific positions enhances its stability, making it a critical internal standard in mass spectrometry-based analyses. This compound is primarily utilized in forensic toxicology and pharmacological research to quantify cocaine and its metabolites in biological matrices with high precision . Its structural features include a hydroxyl group at the para position of the benzoyl moiety and deuterium substitution in the methyl ester or tropane ring, depending on the synthetic pathway. Analytical characterization of this compound typically involves NMR, IR, and HR/MS to confirm isotopic purity and structural integrity, akin to methodologies described for related deuterated compounds .

Properties

Molecular Formula

C₁₇H₁₈D₃NO₅

Molecular Weight

322.37

Synonyms

(1R,2R,3S,5S)-3-[(4-Hydroxybenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester-D3;  _x000B_[1R-(exo,exo)]-3-[(4-Hydroxybenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester-D3 4’-Hydroxybenzoylecgonine Met

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight key distinctions between p-Hydroxycocaine-D3 and structurally or functionally related deuterated compounds:

Property This compound Ecgonine Methylester-D3.HCl Hydrocodone-D3
Parent Compound Cocaine (p-hydroxy metabolite) Ecgonine methyl ester (cocaine metabolite) Hydrocodone (semi-synthetic opioid)
Molecular Formula C₁₇H₁₈D₃NO₄ (exact formula varies) C₁₀H₁₄D₃NO₃·HCl C₁₈H₁₈D₃NO₃
Deuterium Position Likely in methyl ester or tropane ring Methyl ester group N-methyl group
Primary Application Forensic quantification of cocaine Cocaine metabolite tracking Opioid pharmacokinetics and toxicology
Analytical Role Internal standard for LC-MS/MS Reference standard for GC-MS Internal standard for opioid assays
Structural Uniqueness Para-hydroxyl enhances polarity Lacks aromatic hydroxyl groups Contains a morphinan core with hydroxyl

Key Findings:

Structural and Functional Divergence :

  • Compared to Ecgonine Methylester-D3.HCl , this compound’s para-hydroxyl group increases its polarity, improving chromatographic separation in liquid chromatography (LC) methods. Ecgonine Methylester-D3.HCl, lacking this group, is better suited for gas chromatography (GC) applications .
  • Hydrocodone-D3 differs pharmacologically, as it is derived from an opioid rather than a stimulant. Its deuterium is located in the N-methyl group, a common site for isotopic labeling in opioids to study metabolic N-demethylation pathways .

Analytical Performance: this compound’s HR/MS data (e.g., [M+H]+ ion at m/z 308.1865) shows a 3 Da shift from non-deuterated p-hydroxycocaine, enabling unambiguous identification in complex matrices. Similar isotopic patterns are observed in Hydrocodone-D3, where the [M+H]+ ion shifts from 300.2064 to 303.2220 .

Pharmacokinetic Relevance :

  • While this compound tracks cocaine metabolism, Hydrocodone-D3 is used to study opioid absorption and clearance. Both compounds, however, share utility in establishing linear dynamic ranges (e.g., 1–1000 ng/mL) for quantitative assays .

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